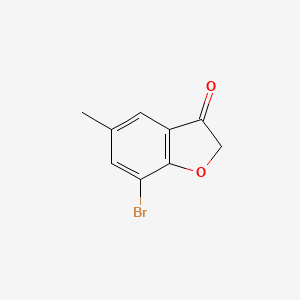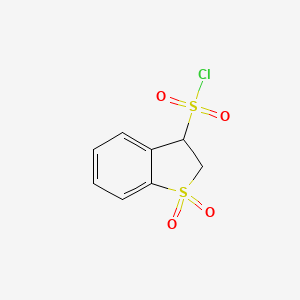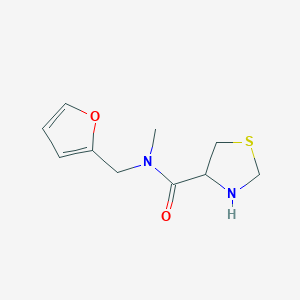![molecular formula C12H9NO3 B1438856 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol CAS No. 5776-96-5](/img/structure/B1438856.png)
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Vue d'ensemble
Description
“[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” is a chemical compound with the CAS Number: 5776-96-5. It has a molecular weight of 215.21 .
Molecular Structure Analysis
The IUPAC name of this compound is [5-(1-benzofuran-2-yl)-3-isoxazolyl]methanol. The InChI code is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Applications De Recherche Scientifique
Facile Synthesis Techniques
- Ultrasound-Assisted Synthesis : A study by Zhang et al. (2012) describes a facile synthesis technique for benzofuran-2-yl(carbazolyl)methanone derivatives via an ultrasound-assisted Rap–Stoermer reaction. This method offers easy access to derivatives in good yields, highlighting the compound's utility in creating novel organic materials (Zhang et al., 2012).
Antimicrobial Applications
- Novel Benzofuran Derivatives : Kenchappa et al. (2016) synthesized a series of new benzofuran derivatives with demonstrated antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Kenchappa et al., 2016).
Anticonvulsant Agents
- Sodium Channel Blockers : A study by Malik and Khan (2014) synthesized novel derivatives acting as sodium channel blockers with anticonvulsant properties. One compound, in particular, showed significant potency, suggesting the relevance of benzofuran-isoxazol derivatives in therapeutic applications (Malik & Khan, 2014).
Photovoltaic Applications
- Dye-Sensitized Solar Cells : Research by Sadeghzadeh et al. (2021) on 3H-[1]Benzofuro[2,3-b]imidazo[4,5-f]quinolines, a class related to benzofuran-isoxazol derivatives, shows their application in dye-sensitized solar cells due to their interesting photophysical properties, demonstrating the compound's utility in renewable energy technologies (Sadeghzadeh et al., 2021).
Analytical Chemistry Applications
- HPLC Determination : A study by Fen (2010) proposed an HPLC method for determining specific benzofuran derivatives and their by-products during synthesis, underscoring the compound's importance in analytical chemistry applications (Fen, 2010).
Synthesis of Polyols
- Polyol Synthesis : Kim et al. (2005) synthesized bis(isoxazolin-5-yl)methanols and diols from nitrile oxides, indicating the utility of isoxazol derivatives in synthesizing complex organic molecules for various applications (Kim et al., 2005).
Orientations Futures
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, “[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” and other benzofuran derivatives could potentially be explored for their biological activities and potential applications as drugs .
Propriétés
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSULBSNOBUKNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



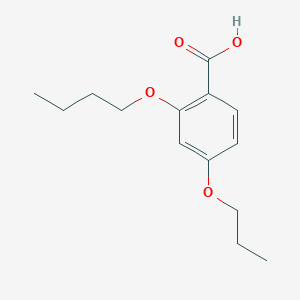
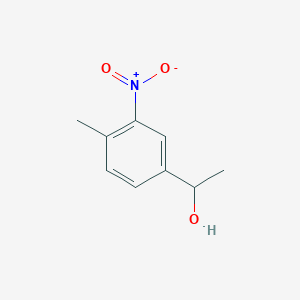
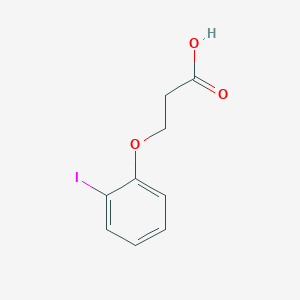
![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
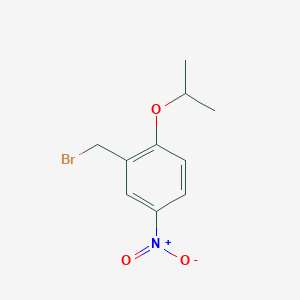
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
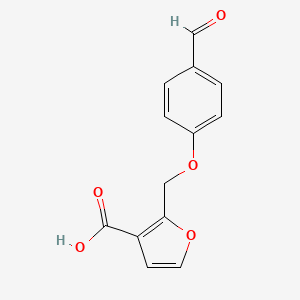
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
